REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].[S:10]1(=[O:16])(=[O:15])[CH2:14][CH2:13][CH2:12][NH:11]1.[OH-].C[N+](C)(C)CC1C=CC=CC=1>O.C(Cl)(Cl)Cl>[N:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH2:2][N:11]2[CH2:12][CH2:13][CH2:14][S:10]2(=[O:16])=[O:15])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
S1(NCCC1)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](CC1=CC=CC=C1)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at 130° the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added every hour for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with chloroform (3×20 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
WASH
|
Details
|
Chromatography on silica ("Merck 60. 9385") eluting with ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C(CN1S(CCC1)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |